

optimizing Clostripain to collagenase ratio for islet isolation

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Compound of Interest

Compound Name: *Clostripain*

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Technical Support Center: Optimizing Islet Isolation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the **Clostripain** to collagenase ratio for successful pancreatic islet isolation.

Frequently Asked Questions (FAQs)

Q1: What is the role of **Clostripain** in the enzyme blend for islet isolation?

A1: **Clostripain** is a supplemental protease that enhances the efficiency of pancreas digestion during islet isolation.^[1] It possesses tryptic-like activity, which synergizes with collagenase to more effectively break down the pancreatic exocrine matrix.^[1] The addition of **Clostripain** can lead to improved islet yields and higher rates of successful transplantations by gently aiding in the consistent release of a high number of intact and functional islets.^[1] Historically, the tryptic-like activity was an impurity in less purified collagenase batches; however, with modern purification methods, purified **Clostripain** can be added in a controlled manner to the enzyme blend.^[1]

Q2: Can **Clostripain** be used as a standalone enzyme for pancreas digestion?

A2: While it is possible to isolate a decent number of human islets using collagenase supplemented only with **Clostripain**, a combination of proteases often yields better results.^[2] Using collagenase alone may result in a higher proportion of undigested tissue and embedded islets. The synergistic action of multiple proteases, including **Clostripain** and a neutral protease, generally leads to a more complete digestion and a lower percentage of trapped islets.

Q3: What is the impact of adding **Clostripain** on islet functionality?

A3: The addition of **Clostripain** to the enzyme blend has been shown to maintain proper islet functionality. Studies have demonstrated that islets isolated with **Clostripain** supplementation exhibit a positive insulin response to glucose challenges. In some cases, the stimulation index was significantly higher compared to supplementation with neutral protease alone.

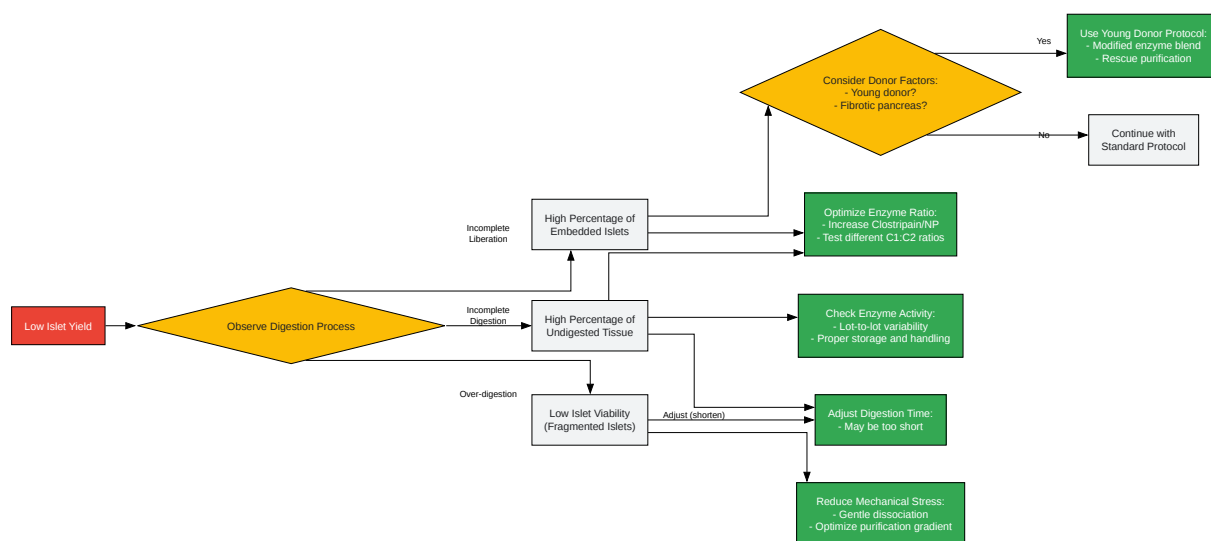
Q4: Is there a difference in enzyme requirements for isolating islets from younger versus older donors?

A4: Yes, isolating islets from younger donors often presents challenges, frequently resulting in low islet recovery. This is attributed to the difficulty in separating islets from the surrounding acinar tissue, leading to a high percentage of mantled or embedded islets. To address this, modified islet isolation and purification methods are often necessary for younger donors, which may include adjusting the enzyme composition and dose. One approach involves splitting the pancreas and testing different enzyme mixtures to determine the optimal formulation for that specific donor type.

Troubleshooting Guide: Low Islet Yield

Low islet yield is a common issue in islet isolation. This guide provides a systematic approach to troubleshooting this problem.

Islet Isolation Troubleshooting Logic



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Caption: Troubleshooting logic for low islet yield.

Problem	Possible Cause	Recommended Solution
High percentage of undigested tissue	Inadequate enzyme activity or suboptimal enzyme ratio.	- Verify the activity of the collagenase and supplemental proteases. Be aware of lot-to-lot variability.- Increase the concentration of Clostripain and/or neutral protease in the enzyme blend.- Ensure the collagenase blend has an optimal ratio of Class I (C1) and Class II (C2) collagenase.
Insufficient digestion time.	- Extend the digestion time and monitor the dissociation process closely by taking regular samples.	
High percentage of embedded or mantled islets	Ineffective liberation of islets from the acinar tissue, often seen in pancreata from young donors.	- For young donors, consider using a modified enzyme formulation.- Implement a rescue purification step to recover trapped islets.- Optimize the ratio of Clostripain and neutral protease to enhance tissue separation.
Low islet viability (fragmented islets)	Over-digestion due to excessive enzyme activity or prolonged digestion time.	- Reduce the digestion time.- Decrease the concentration of supplemental proteases.
Excessive mechanical stress during dissociation or purification.	- Ensure gentle mechanical dissociation.- Optimize the density gradient for purification to minimize stress on the islets.	

Data on Enzyme Composition and Islet Isolation Outcome

The following table summarizes the results from a study comparing different enzyme compositions for human islet isolation.

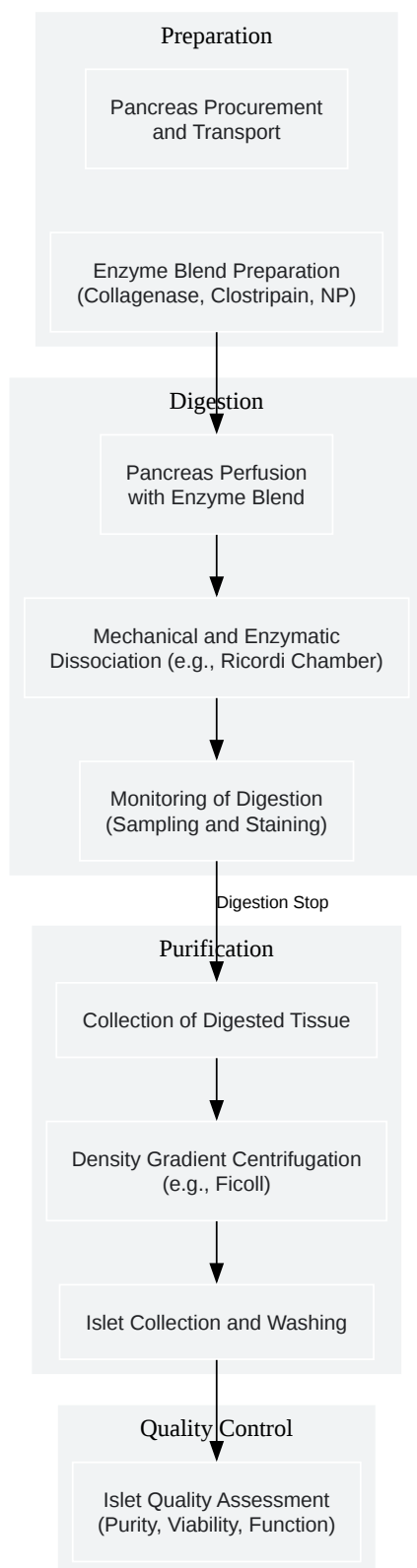
Enzyme Composition	Islet Yield (IEQ/g pancreas)	Undigested Tissue (%)	Embedded Islets (%)	Post-culture Survival (%)	Stimulation Index
Collagenase alone	3090 ± 550	21.1 ± 1.1	13 ± 2	-	-
Collagenase + Neutral Protease (NP)	2340 ± 450	13.3 ± 2.2	9 ± 2	-	2.0 ± 0.12
Collagenase + Clostripain (CP)	2740 ± 280	-	11 ± 4	74.5 ± 4.8	3.16 ± 0.4
Collagenase + NP + CP	-	13.7 ± 2.6	4 ± 1	42.7 ± 3.9	-

Data adapted from a comparative study on supplementary enzymes for human islet isolation.

Experimental Protocol: Human Islet Isolation

This protocol outlines the key steps for isolating human pancreatic islets using a collagenase-based digestion method supplemented with **Clostripain**.

Islet Isolation Workflow



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Caption: A simplified workflow for human islet isolation.

1. Pancreas Procurement and Preparation:

- The pancreas is procured from a donor and transported in a preservation solution.
- Upon arrival at the isolation facility, the pancreas is carefully dissected from surrounding tissues like the duodenum and spleen.
- The pancreatic duct is located and cannulated for enzyme perfusion.

2. Enzyme Blend Preparation:

- Prepare the enzyme solution containing collagenase, **Clostripain**, and a neutral protease in a suitable buffer (e.g., Hank's Balanced Salt Solution).
- The specific concentrations and ratios of the enzymes should be optimized based on the pancreas characteristics (e.g., donor age, fibrosis) and laboratory-specific protocols.

3. Pancreas Perfusion and Digestion:

- The prepared enzyme blend is perfused into the pancreas through the cannulated duct.
- The distended pancreas is then transferred to a digestion chamber (e.g., a Ricordi chamber) for mechanical and enzymatic dissociation.
- The temperature of the system is maintained at approximately 37°C.
- The digestion process is closely monitored by taking small samples of the digest and staining them (e.g., with dithizone) to visualize the release of free islets.

4. Tissue Collection and Islet Purification:

- Once a sufficient number of free islets are observed, the digestion is stopped by cooling the tissue and adding a solution to inhibit enzyme activity.
- The digested tissue is collected and washed to remove residual enzymes.

- Islets are then purified from the exocrine tissue using density gradient centrifugation (e.g., with a Ficoll or iodixanol-based solution).

5. Islet Quality Assessment:

- After purification, the islets are collected, washed, and assessed for quality.
- Quality control measures include determining islet yield (Islet Equivalents, IEQ), purity, viability (e.g., using fluorescent dyes), and function (e.g., glucose-stimulated insulin secretion).

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References

- 1. Clostripain, the Missing Link in the Enzyme Blend for Efficient Human Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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